molecular formula C9H11NO3 B14715753 Benzyl alcohol, 3,5-dimethyl-, nitrate CAS No. 15285-43-5

Benzyl alcohol, 3,5-dimethyl-, nitrate

Cat. No.: B14715753
CAS No.: 15285-43-5
M. Wt: 181.19 g/mol
InChI Key: CHDZRXQPKVNDRJ-UHFFFAOYSA-N
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Description

Structurally, it consists of a benzyl alcohol core substituted with two methyl groups at the 3- and 5-positions of the aromatic ring, with the hydroxyl group replaced by a nitrate (-ONO₂) functional group. This compound is hypothesized to exhibit unique reactivity due to the electron-donating methyl groups and the nitrate moiety, which may influence its stability, solubility, and application in organic synthesis or catalysis. While direct studies on this compound are absent in the provided evidence, insights can be inferred from related benzyl alcohol derivatives and nitrate-mediated reactions .

Properties

CAS No.

15285-43-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(3,5-dimethylphenyl)methyl nitrate

InChI

InChI=1S/C9H11NO3/c1-7-3-8(2)5-9(4-7)6-13-10(11)12/h3-5H,6H2,1-2H3

InChI Key

CHDZRXQPKVNDRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CO[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, 3,5-dimethyl-, nitrate typically involves the nitration of 3,5-dimethylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, 3,5-dimethyl-, nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrate group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

    Reduction: 3,5-Dimethylbenzylamine.

    Substitution: Various substituted benzyl alcohol derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl alcohol, 3,5-dimethyl-, nitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of benzyl alcohol, 3,5-dimethyl-, nitrate involves its interaction with molecular targets and pathways. The nitrate group can undergo reduction to form reactive nitrogen species, which can interact with cellular components. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare benzyl alcohol, 3,5-dimethyl-, nitrate with structurally or functionally analogous compounds, based on available evidence:

Compound Structure Key Properties Applications/Reactivity
Benzyl alcohol, 3,5-dimethyl- , nitrate C₆H₃(CH₃)₂CH₂ONO₂ Hypothesized: Moderate thermal stability due to nitrate group; polar solvent solubility. Potential nitrating agent or intermediate in explosives/pharmaceuticals (speculative) .
Benzyl alcohol (CAS 100-51-6) C₆H₅CH₂OH Boiling point: 205°C; polar solvent solubility; oxidizes to benzaldehyde . Solvent, preservative, precursor to esters and aldehydes via catalytic oxidation .
3,5-Dimethylbenzyl alcohol C₆H₃(CH₃)₂CH₂OH Higher steric hindrance; lower reactivity in oligomerization vs. unsubstituted benzyl alcohol . Oligomerization promoted by clay catalysts; forms dimers/trimers under acidic conditions .
p-Nitrobenzyl derivatives C₆H₄(NO₂)CH₂-X (X = Cl, Br, etc.) High melting points (131–264°C); nitro group enhances electrophilicity . Used in barbiturate synthesis; stabilizes intermediates in nucleophilic substitutions .
Ferric nitrate (Fe(NO₃)₃) Fe³⁺ with NO₃⁻ ligands Decomposes at ~100–150°C; strong oxidizer in aerobic/anaerobic conditions . Catalyzes benzyl alcohol oxidation to benzaldehyde (95% conversion under N₂) .

Key Findings:

Thermal Stability: Nitrate esters (e.g., benzyl nitrate derivatives) are generally less stable than nitrobenzyl compounds. For example, Fe(NO₃)₃ decomposes at 100–150°C , while p-nitrobenzyl barbiturates exhibit melting points up to 264°C . The methyl groups in 3,5-dimethylbenzyl alcohol may modestly enhance stability by steric protection .

Synthetic Utility: 3,5-Dimethylbenzyl alcohol’s oligomerization is hindered by methyl substituents, requiring clay catalysts for dimer/trimer formation . Its nitrate derivative might instead undergo fragmentation or nitration reactions under similar conditions. Fe(NO₃)₃ demonstrates superior catalytic efficiency over HNO₃ in benzyl alcohol oxidation (95% vs.

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